Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
CAS No.: 1251703-19-1
VCID: VC4932132
Molecular Formula: C21H23N3O3
Molecular Weight: 365.433
* For research use only. Not for human or veterinary use.
![Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate - 1251703-19-1](/images/structure/VC4932132.png)
Description |
Synthesis Methods2.1 General Synthesis Procedure The synthesis of Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. Key steps may include:
2.2 Example Reaction Scheme A simplified reaction scheme might involve:
Biological Activity3.1 Anticancer Potential Research indicates that quinazoline derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate may act as a multi-target inhibitor, affecting pathways critical for tumor growth. 3.2 Antimicrobial Activity In addition to anticancer effects, compounds with similar structures have shown promise as antimicrobial agents by targeting bacterial DNA gyrase and other essential enzymes. Research Findings4.1 In Vitro Studies In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, showcasing IC50 values that indicate its potency compared to standard chemotherapeutics. 4.2 In Silico Studies Computational modeling has been employed to predict the binding affinity of Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate to target proteins, providing insights into its mechanism of action. |
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CAS No. | 1251703-19-1 |
Product Name | Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate |
Molecular Formula | C21H23N3O3 |
Molecular Weight | 365.433 |
IUPAC Name | methyl 2-[butyl(methyl)amino]-4-oxo-3-phenylquinazoline-7-carboxylate |
Standard InChI | InChI=1S/C21H23N3O3/c1-4-5-13-23(2)21-22-18-14-15(20(26)27-3)11-12-17(18)19(25)24(21)16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3 |
Standard InChIKey | AVASFYMRDJOGSX-UHFFFAOYSA-N |
SMILES | CCCCN(C)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3 |
Solubility | not available |
PubChem Compound | 49661557 |
Last Modified | Aug 17 2023 |
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